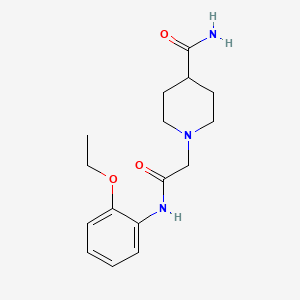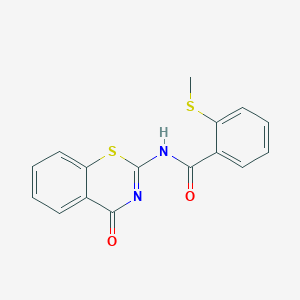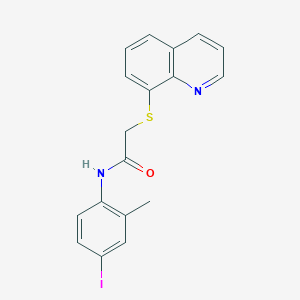
N-(4-iodo-2-methylphenyl)-2-quinolin-8-ylsulfanylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-iodo-2-methylphenyl)-2-quinolin-8-ylsulfanylacetamide is an organic compound that features a quinoline ring and an iodo-substituted phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-iodo-2-methylphenyl)-2-quinolin-8-ylsulfanylacetamide typically involves the following steps:
Acetamide Formation: The acetamide group can be introduced by reacting the iodinated phenyl compound with acetic anhydride or acetyl chloride in the presence of a base.
Quinoline Attachment: The quinoline moiety can be attached via a nucleophilic substitution reaction, where the quinoline derivative reacts with the acetamide intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
N-(4-iodo-2-methylphenyl)-2-quinolin-8-ylsulfanylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atom on the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of quinoline derivatives with oxidized side chains.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various substituted phenyl-quinoline derivatives.
科学研究应用
N-(4-iodo-2-methylphenyl)-2-quinolin-8-ylsulfanylacetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of N-(4-iodo-2-methylphenyl)-2-quinolin-8-ylsulfanylacetamide involves its interaction with molecular targets such as enzymes or receptors. The quinoline ring can intercalate with DNA, while the iodo-substituted phenyl group can enhance binding affinity to specific proteins. This dual interaction can modulate various biochemical pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
4-Iodophenol: An aromatic compound with similar iodine substitution but lacks the quinoline moiety.
N-(4-iodo-2-methylphenyl)acetamide: Similar structure but without the quinoline ring.
2-Quinolin-8-ylsulfanylacetamide: Contains the quinoline and sulfanylacetamide groups but lacks the iodine substitution.
Uniqueness
N-(4-iodo-2-methylphenyl)-2-quinolin-8-ylsulfanylacetamide is unique due to the combination of the quinoline ring and the iodo-substituted phenyl group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
属性
IUPAC Name |
N-(4-iodo-2-methylphenyl)-2-quinolin-8-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15IN2OS/c1-12-10-14(19)7-8-15(12)21-17(22)11-23-16-6-2-4-13-5-3-9-20-18(13)16/h2-10H,11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZPCMYCTYQYHII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC(=O)CSC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15IN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-BROMO-2-[(4-ISOPROPYLPIPERAZIN-1-YL)METHYL]PHENOL](/img/structure/B5828712.png)
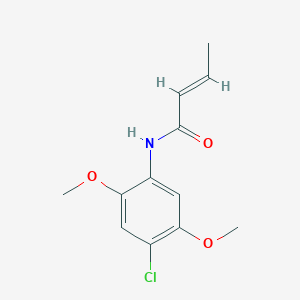
![N-[(4-methoxy-2,5-dimethylphenyl)methyl]-1-(3,4,5-trimethoxyphenyl)methanamine](/img/structure/B5828723.png)
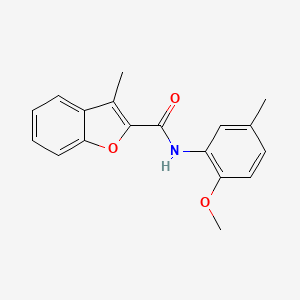
![4-ethyl-8-methyl-7-[2-(naphthalen-2-yl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5828734.png)
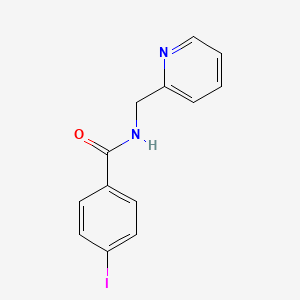
![ETHYL 1-{2-[(3,5-DIMETHYLPHENYL)CARBAMOYL]ETHYL}PIPERIDINE-4-CARBOXYLATE](/img/structure/B5828746.png)

![1-[2-(2,4-dimethylphenoxy)ethyl]pyrrolidine](/img/structure/B5828770.png)
![5-ethoxy-2-[(2-methyl-2-propen-1-yl)thio]-1H-benzimidazole](/img/structure/B5828775.png)
![3-cyclohexyl-4-[(4-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B5828779.png)
![[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(2-methylphenoxy)propanoate](/img/structure/B5828787.png)
